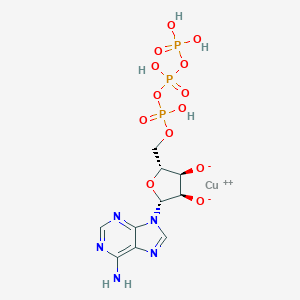
2-Chloro-4-fluorobenzylamine
Vue d'ensemble
Description
“2-Chloro-4-fluorobenzylamine” is a chemical compound with the molecular formula C7H7ClFN . It has an average mass of 159.589 Da and a monoisotopic mass of 159.025101 Da . It is also known by other names such as “(2-Chloro-4-fluorophenyl)methanamine” and "(2-Chloro-4-fluorophenyl)methylamine" .
Molecular Structure Analysis
The molecular structure of “2-Chloro-4-fluorobenzylamine” consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and a benzylamine group . More detailed structural analysis would require specific spectroscopic data or computational modeling.
Physical And Chemical Properties Analysis
“2-Chloro-4-fluorobenzylamine” has a density of 1.3±0.1 g/cm³, a boiling point of 216.2±25.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . Its enthalpy of vaporization is 45.3±3.0 kJ/mol, and it has a flash point of 84.6±23.2 °C . The compound has a refractive index of 1.543 and a molar refractivity of 39.6±0.3 cm³ .
Applications De Recherche Scientifique
Organic Synthesis
2-Chloro-4-fluorobenzylamine: is a valuable intermediate in organic synthesis. It is used to introduce the 2-chloro-4-fluorobenzyl moiety into larger molecules. This compound can participate in various chemical reactions, including nucleophilic substitution, to create a diverse array of products with potential applications in pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, 2-Chloro-4-fluorobenzylamine serves as a building block for the synthesis of various pharmacologically active molecules. Its incorporation into drug candidates can enhance binding affinity to biological targets due to the presence of halogen atoms, which can form halogen bonds with amino acid residues in enzymes or receptors .
Material Science
This compound is also explored in material science for the development of novel materials. The fluorine atom in 2-Chloro-4-fluorobenzylamine can contribute to the creation of polymers with unique properties such as increased thermal stability and chemical resistance .
Catalyst Development
Researchers utilize 2-Chloro-4-fluorobenzylamine in the design of catalysts. The compound can be modified to form ligands that coordinate to metal centers, influencing the reactivity and selectivity of catalytic processes important in industrial chemistry .
Analytical Chemistry
In analytical chemistry, derivatives of 2-Chloro-4-fluorobenzylamine can be used as standards or reagents in chromatography and spectroscopy. These applications are crucial for the qualitative and quantitative analysis of complex mixtures .
Agricultural Research
The compound finds use in agricultural research for the synthesis of new pesticides and herbicides. The chloro and fluoro substituents can be critical for the activity of these agents against various pests and weeds .
Neuroscience Research
2-Chloro-4-fluorobenzylamine: may be used in neuroscience research to synthesize compounds that can act on the central nervous system. These substances can be potential treatments for neurological disorders or tools for studying neurotransmitter pathways .
Environmental Science
Lastly, in environmental science, this compound can be involved in the study of degradation pathways of organic pollutants. Understanding how such compounds break down in the environment can lead to improved methods for pollution remediation .
Safety and Hazards
“2-Chloro-4-fluorobenzylamine” is known to cause severe skin burns and eye damage . It is classified as a corrosive material and should be handled with appropriate personal protective equipment, including gloves and eye/face protection . In case of ingestion, use of gastric lavage or emesis is contraindicated .
Mécanisme D'action
Target of Action
It’s known that similar compounds can affect the central nervous system and respiratory system .
Mode of Action
It’s known that benzylic amines can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of target proteins or enzymes, leading to changes in cellular processes.
Biochemical Pathways
For instance, 4-fluorobenzylamine, a structurally similar compound, has been shown to react with the α- and γ-carboxyl groups of folic acid to yield 18 F-labeled folate , suggesting potential involvement in folate metabolism.
Pharmacokinetics
It’s known that the compound has a high gi absorption and is bbb permeant . It’s also known to be a CYP1A2 inhibitor . These properties suggest that the compound could have good bioavailability and could potentially affect the metabolism of other drugs.
Result of Action
Given its potential targets and mode of action, it could potentially affect various cellular processes, including those in the central nervous system and respiratory system .
Propriétés
IUPAC Name |
(2-chloro-4-fluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKWAXKMZUULLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164945 | |
| Record name | 2-Chloro-4-fluorobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluorobenzylamine | |
CAS RN |
15205-11-5 | |
| Record name | 2-Chloro-4-fluorobenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015205115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-4-fluorobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-fluorobenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine](/img/structure/B97047.png)







![2-[(2-carboxyphenyl)carbamoyl]benzoic Acid](/img/structure/B97061.png)


![exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl methacrylate](/img/structure/B97067.png)